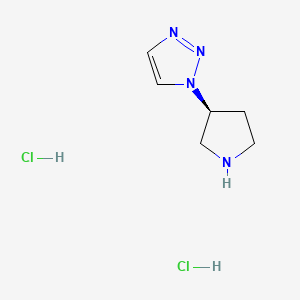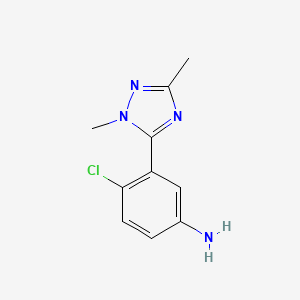![molecular formula C8H10F3I B15301567 1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B15301567.png)
1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane is a compound characterized by its unique bicyclo[1.1.1]pentane framework, which is a highly strained and compact structure. This compound is notable for its incorporation of iodine and trifluoropropyl groups, which impart distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of iodine and trifluoropropyl groups to the bicyclo[1.1.1]pentane framework. This can be achieved through the reaction of [1.1.1]propellane with iodine and a trifluoropropyl radical source under controlled conditions . Industrial production methods may involve similar strategies but optimized for larger scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as azides or amines, under appropriate conditions.
Radical Reactions: The compound can participate in radical reactions, where the trifluoropropyl group can be modified or replaced.
Oxidation and Reduction: The bicyclo[1.1.1]pentane core can be oxidized or reduced, leading to different functionalized derivatives.
Common reagents used in these reactions include radical initiators, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane involves its ability to undergo various chemical transformations, which can be exploited in different applications. The molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in drug discovery, it may interact with biological targets to modulate their activity, while in materials science, it may contribute to the structural properties of the final product .
Comparación Con Compuestos Similares
1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoropropyl group.
1-Azido-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane: This derivative features an azido group, which can be used for further functionalization.
The uniqueness of this compound lies in its specific combination of iodine and trifluoropropyl groups, which impart distinct reactivity and properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H10F3I |
|---|---|
Peso molecular |
290.06 g/mol |
Nombre IUPAC |
1-iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C8H10F3I/c9-8(10,11)2-1-6-3-7(12,4-6)5-6/h1-5H2 |
Clave InChI |
FTSYIOSESMUYHZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2)I)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


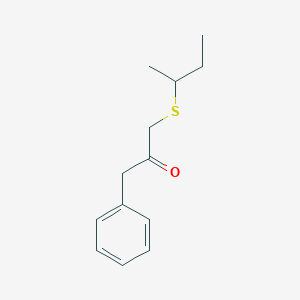
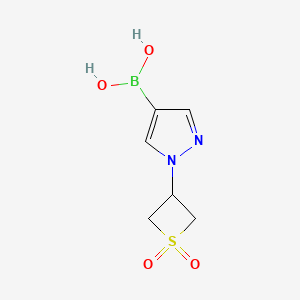
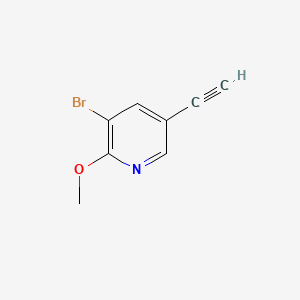
![[2-(1,1-Difluoroethyl)phenyl]boronic acid](/img/structure/B15301506.png)
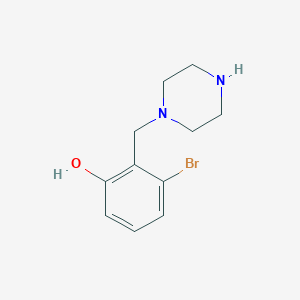
![5-Thia-8-azaspiro[3.5]nonan-9-one](/img/structure/B15301516.png)
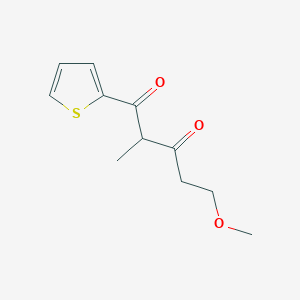
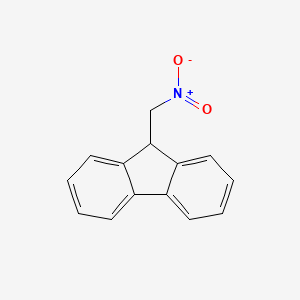


![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301540.png)
![1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B15301541.png)
